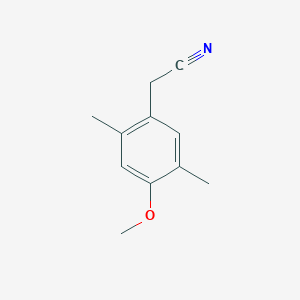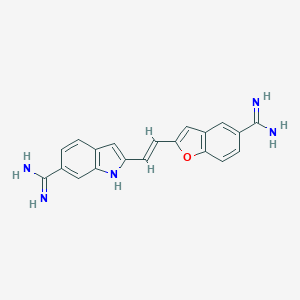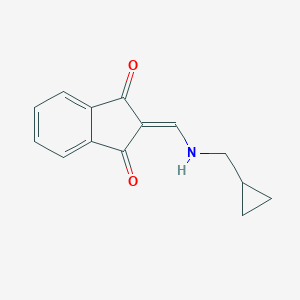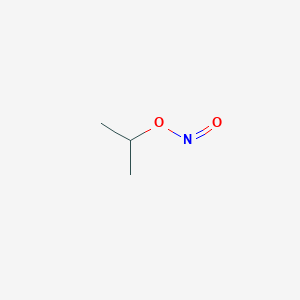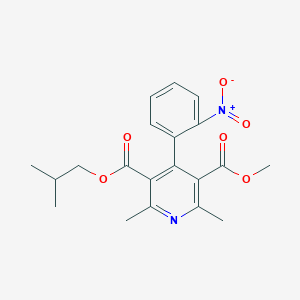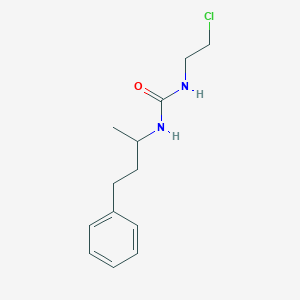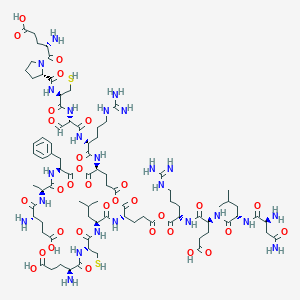
Prothrombin precursor (13-29)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prothrombin precursor (13-29) is a peptide that has been extensively researched in recent years due to its potential applications in the field of biotechnology. This peptide is a fragment of the prothrombin protein and has been found to possess several unique properties that make it a valuable tool in scientific research. In
科学研究应用
Prothrombin precursor (Prothrombin precursor (13-29)) has been used in a variety of scientific research applications, including the study of blood coagulation, the development of new drugs, and the investigation of protein-protein interactions. One of the most promising applications of prothrombin precursor (Prothrombin precursor (13-29)) is in the development of new anticoagulant drugs. This peptide has been found to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade, making it a potential target for the treatment of blood clotting disorders.
作用机制
Prothrombin precursor (Prothrombin precursor (13-29)) works by binding to thrombin and inhibiting its activity. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition can prevent the formation of blood clots. The exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, but it is thought to involve the binding of the peptide to the active site of thrombin, preventing it from interacting with its substrates.
Biochemical and Physiological Effects:
Prothrombin precursor (Prothrombin precursor (13-29)) has been found to have several biochemical and physiological effects. In addition to its anticoagulant activity, this peptide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory effects, suggesting that it may have applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of prothrombin precursor (Prothrombin precursor (13-29)) is its high purity and stability, which makes it a reliable tool for scientific research. However, this peptide can be difficult and expensive to synthesize, which may limit its use in some labs. Additionally, the exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on prothrombin precursor (Prothrombin precursor (13-29)). One area of interest is the development of new anticoagulant drugs based on this peptide. Another potential direction is the investigation of the peptide's antimicrobial and anti-inflammatory properties, which may lead to the development of new antibiotics and treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) and its interactions with other proteins and enzymes.
合成方法
Prothrombin precursor (Prothrombin precursor (13-29)) is typically synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the temporary chemical groups are removed, and the peptide is cleaved from the resin. The resulting peptide is then purified using various chromatography techniques to obtain a highly pure product.
属性
CAS 编号 |
105931-25-7 |
|---|---|
产品名称 |
Prothrombin precursor (13-29) |
分子式 |
C84H130N24O32S2 |
分子量 |
2052.2 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI 键 |
PKYMHAADCDTECT-HJPBRXGXSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
其他 CAS 编号 |
105931-25-7 |
同义词 |
prothrombin precursor (13-29) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



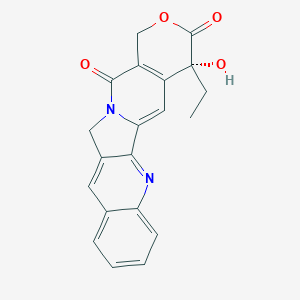
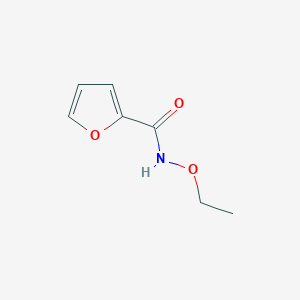
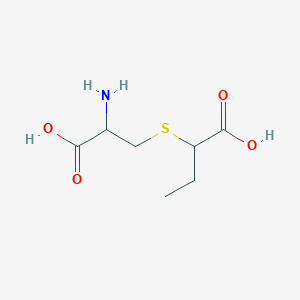
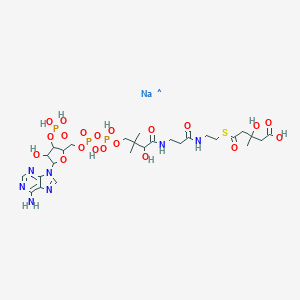
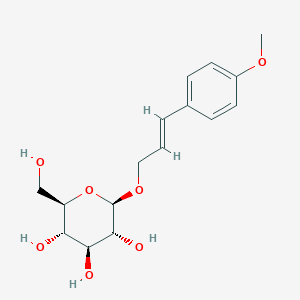
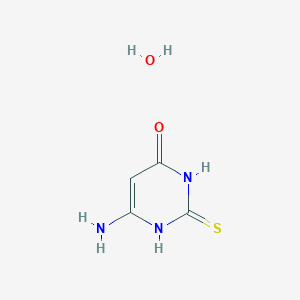
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
